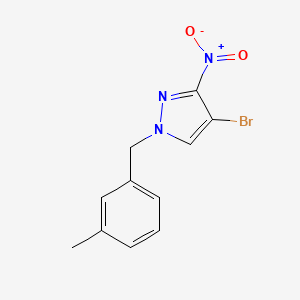

4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

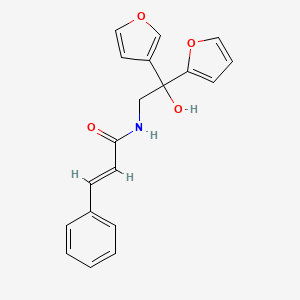

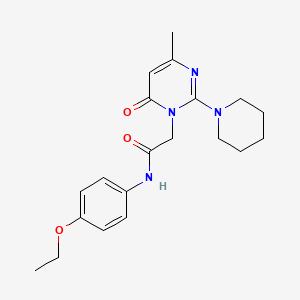

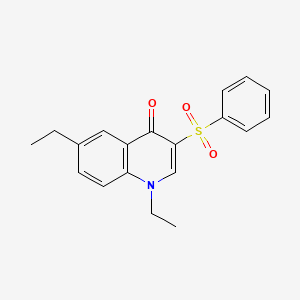

Compounds like “4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole” belong to a class of organic compounds known as aromatic compounds. They contain a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The compound also has a bromine atom (Br), a nitro group (-NO2), and a methylbenzyl group attached to the pyrazole ring .

Synthesis Analysis

The synthesis of such compounds often involves several steps, including nitration, bromination, and the introduction of the methylbenzyl group . The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The bromine atom and the nitro group could also potentially participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .科学的研究の応用

Synthesis and Structural Studies

Synthesis Techniques : A study by Zhang et al. (2006) reported the synthesis of various 4-substituted-1H-pyrazoles, including compounds similar to 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole, under mild conditions yielding high-quality products. This study highlights techniques relevant to the synthesis of such compounds (Wei Zhang, Jianhui Liu, Kun Jin, & Licheng Sun, 2006).

Molecular Structure Analysis : The structural properties of pyrazole derivatives have been extensively studied, as demonstrated by Portilla et al. (2007), who examined the molecular structure and hydrogen bonding of similar compounds, providing insights into the behavior of this compound (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007).

Biological and Pharmaceutical Applications

Antibacterial and Antifungal Activities : Research by Bassyouni et al. (2012) on derivatives of 1H-pyrazole, including structures similar to this compound, revealed notable antibacterial and antifungal properties. This suggests potential applications of such compounds in antimicrobial therapies (F. Bassyouni, A. All, W. Haggag, M. Mahmoud, Mamoun M.A. Sarhan, & Mohamed Abdel-Rehim, 2012).

Corrosion Inhibition : A study by Babić-Samardžija et al. (2005) explored the use of heterocyclic diazoles, which include pyrazole derivatives, as corrosion inhibitors. This research suggests that compounds like this compound could be effective in protecting metals against corrosion in acidic environments (K. Babić-Samardžija, C. Lupu, N. Hackerman, A. Barron, & A. Luttge, 2005).

Material Science and Chemistry

Crystallography and Electronic Structure : Research by Sowmya et al. (2020) on the crystal structure and theoretical charge density analysis of related compounds provides valuable information on the electronic and structural characteristics of pyrazole derivatives, relevant to the study of this compound (A. Sowmya, G. A. Anil Kumar, Sujeet Kumar, & S. Karki, 2020).

Surface Morphology : The study of surface interactions and morphology of heterocyclic compounds, as explored by Feng et al. (2018) in their work on pyrazole Schiff bases, can provide insights into the surface properties and potential applications of this compound in material sciences (C. Feng, J. Guo, Li-Na Sun, & Hong Zhao, 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-bromo-1-[(3-methylphenyl)methyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-8-3-2-4-9(5-8)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUQUVLXSFUABB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)

![(Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one](/img/structure/B2356050.png)

![5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride](/img/structure/B2356055.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B2356057.png)

![Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B2356062.png)

![3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2356064.png)